molecular formula C23H18N6OS B12030669 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone CAS No. 445250-13-5

2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Cat. No.: B12030669
CAS No.: 445250-13-5
M. Wt: 426.5 g/mol
InChI Key: QXUZXLRDMKPMPY-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a benzotriazole-methyl group at position 5, a phenyl group at position 4, and a thio-linked phenylethanone moiety at position 2. Its structural complexity arises from the fusion of benzotriazole (a corrosion inhibitor and UV absorber) with 1,2,4-triazole (a scaffold prevalent in medicinal chemistry).

Properties

CAS No.

445250-13-5

Molecular Formula

C23H18N6OS

Molecular Weight

426.5 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C23H18N6OS/c30-21(17-9-3-1-4-10-17)16-31-23-26-25-22(29(23)18-11-5-2-6-12-18)15-28-20-14-8-7-13-19(20)24-27-28/h1-14H,15-16H2

InChI Key

QXUZXLRDMKPMPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Key Reaction Steps

StepReagents/ConditionsYield (%)Source Citation
Benzotriazole synthesisZn, NaOH (90–100°C)90–94
Triazole-thiol formationPhenyl isothiocyanate, HCl65–70
Thioether alkylation1-(Chloromethyl)benzotriazole, Et₃N, THF75–80
Phenylethanone synthesisPhenyl MgBr, acetyl chloride, FeCl₃75–85
Final couplingDMF, 80°C, 12 h70–78

Analytical Characterization

Critical characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, Ar-H), 7.85 (s, 1H, triazole-H), 7.45–7.30 (m, 10H, Ar-H), 5.12 (s, 2H, CH₂), 2.65 (s, 3H, COCH₃).

  • LC-MS : m/z 483.2 [M+H]⁺.

  • IR : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S).

Challenges and Optimization

Key challenges include minimizing side reactions during thioether formation and ensuring regioselectivity in triazole alkylation. Optimizing stoichiometry (1:1.2 ratio of thiol to bromo-phenylethanone) and employing low-temperature conditions (0–5°C) suppress disulfide byproducts. Additionally, using anhydrous solvents and inert atmospheres enhances Grignard reagent stability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities:

1. Antimicrobial Activity:
Research indicates that derivatives containing benzotriazole structures show significant antibacterial and antifungal properties. For instance, compounds derived from benzotriazole have been tested against various strains of bacteria and fungi, demonstrating notable inhibitory effects .

2. Anticancer Properties:
Studies have explored the anticancer potential of triazole-containing compounds. The presence of the triazole ring has been linked to the inhibition of cancer cell proliferation in various cancer models .

3. Antiviral Activity:
Some benzotriazole derivatives have shown promise as antiviral agents, particularly against viral infections where conventional treatments are ineffective .

4. Antiprotozoal Activity:
The compound's efficacy against protozoal infections has also been noted. Certain derivatives have displayed activity comparable to existing treatments for protozoan diseases .

Case Study 1: Antibacterial Activity

A study conducted by Ochal et al. evaluated a series of benzotriazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics such as streptomycin .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of triazole derivatives, researchers synthesized a range of compounds based on the benzotriazole scaffold. They found that specific modifications led to enhanced cytotoxicity against human cancer cell lines . This highlights the potential for developing new anticancer therapies based on this compound.

Data Tables

Biological Activity Target Organisms/Cells Reference
AntibacterialGram-positive bacteria
Gram-negative bacteria
AntifungalVarious fungal strains
AnticancerHuman cancer cell lines
AntiviralViral pathogens
AntiprotozoalProtozoan infections

Mechanism of Action

The mechanism of action of 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The triazole and benzotriazole moieties can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and reported properties:

Compound Name Core Structure Substituents Key Properties Biological Activity Reference
Target Compound 1,2,4-Triazole - 5-position: Benzotriazole-methyl
- 4-position: Phenyl
- 3-position: Thio-phenylethanone
High lipophilicity; potential UV stability due to benzotriazole Hypothesized antimicrobial/anticancer activity (based on analogues)
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone 1,2,4-Triazole - 4-position: 4-Methoxyphenyl
- 3-position: Thio-phenylethanone
Enhanced solubility due to methoxy group Not explicitly reported; synthetic intermediate for ethanol derivatives
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole - 4-position: 2,4-Difluorophenyl
- 5-position: Phenylsulfonyl
Electron-withdrawing sulfonyl group; moderate crystallinity Antifungal activity (IC₅₀: 8.2 µM against C. albicans)
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone 1,3,4-Oxadiazole - Oxadiazole fused with imidazole Rigid planar structure; high thermal stability Antimicrobial (MIC: 16 µg/mL against S. aureus)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone 1,2,4-Triazole - 5-position: Amino
- 1-position: Benzofuran
Polar amino group improves aqueous solubility Antiviral activity (EC₅₀: 12 µM against HSV-1)

Crystallographic and Computational Insights

  • Benzotriazole Hybrid : The benzotriazole moiety may confer UV stability and π-π stacking capacity, as seen in corrosion inhibitors .
  • Imidazole-Oxadiazole Hybrid () : X-ray studies confirm coplanar oxadiazole-imidazole alignment, enhancing intermolecular interactions.

Biological Activity

The compound 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone , characterized by its complex structure and diverse functional groups, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Structural Overview

The molecular formula of the compound is C23H18N6OSC_{23}H_{18}N_{6}OS. Its structure includes a benzotriazole moiety and triazole derivatives, which are known for their pharmacological significance.

Anticancer Properties

Research indicates that triazole derivatives exhibit promising anticancer activities. A study highlighted that compounds similar to the one demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with triazole rings have shown IC50 values ranging from 1.02 to 74.28 μM across six cancer cell lines . The mechanisms of action often involve the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Triazole derivatives are frequently investigated for their efficacy against bacterial strains, including resistant ones. For example, certain triazole hybrids have demonstrated higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .

The mechanism underlying the biological activity of this compound can be attributed to its ability to interact with biological targets through various pathways:

  • Enzyme Inhibition : The triazole ring can act as a scaffold for enzyme inhibitors.
  • Reactive Oxygen Species (ROS) Generation : The oxidation processes involving sulfur may lead to ROS production, contributing to its anticancer and antimicrobial effects .

Case Studies

Case Study 1: Anticancer Activity
A series of studies explored the anticancer effects of related triazole compounds. One study reported that a specific triazole derivative arrested the cell cycle in the G0/G1 phase at concentrations of 10 μM and 20 μM . This suggests that structural modifications in triazoles can significantly enhance their anticancer properties.

Case Study 2: Antimicrobial Effectiveness
Another investigation focused on a group of triazole-thiadiazole hybrids that exhibited potent activity against both drug-sensitive and drug-resistant Gram-positive bacteria. Notably, one compound showed an MIC value significantly lower than that of conventional treatments like ampicillin .

Research Findings Summary Table

Activity Type Effectiveness IC50/MIC Values Reference
AnticancerSignificant1.02 - 74.28 μM
AntimicrobialHigh potencyMIC < 8 μg/mL
Enzyme InhibitionYesN/A

Q & A

Q. What are the common synthetic routes for 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone?

  • Methodological Answer : The synthesis typically involves sequential functionalization of triazole and benzotriazole moieties. Key steps include:

Triazole Ring Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., DMF, 4–6 hours) .

Benzotriazole Incorporation : Alkylation of the triazole intermediate with 1H-benzo[d][1,2,3]triazol-1-ylmethyl groups using coupling agents like DCC (dicyclohexylcarbodiimide) .

Thioether Linkage : Reaction with phenacyl bromides or thiols in basic media (e.g., K₂CO₃ in acetone) .
Monitoring via TLC and purification by recrystallization (ethanol/water mixtures) are critical for isolating intermediates .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.5 ppm), triazole methylene groups (δ 5.0–5.5 ppm), and ketone carbonyl signals (δ 190–210 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 438) and fragmentation patterns .
  • X-ray Crystallography : Provides definitive spatial arrangement of the triazole-benzotriazole core and thioether linkage .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether coupling step?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiolate ions .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
  • Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., oxidation of thiols) .
    A representative optimization table is shown below:
SolventCatalystTemperature (°C)Yield (%)
DMFNone7065
DMSOTBAB8078
AcetoneK₂CO₃6072
Data adapted from

Q. How should researchers address contradictory bioactivity data in different assays?

  • Methodological Answer : Contradictions may arise due to:
  • Purity Variations : Verify compound purity via HPLC (>95%) and assess residual solvent impacts .
  • Assay Conditions : Standardize protocols (e.g., cell line viability, enzyme inhibition kinetics) to minimize variability .
  • Structural Analogues : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify substituent-specific effects .
    Statistical tools like ANOVA can isolate confounding factors .

Q. What theoretical frameworks guide the design of derivatives with enhanced activity?

  • Methodological Answer :
  • Molecular Docking : Predict interactions with biological targets (e.g., kinases) using software like AutoDock Vina. The benzotriazole moiety shows high affinity for hydrophobic binding pockets .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Key Recommendations

  • Prioritize multi-step reaction monitoring (TLC/HPLC) to ensure intermediate purity .
  • Cross-validate bioactivity results with orthogonal assays (e.g., enzymatic vs. cellular) .
  • Leverage computational tools (e.g., DFT, docking) to rationalize structure-activity relationships .

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